molecular formula C13H15N3 B1601142 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 325975-67-5

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1601142
M. Wt: 213.28 g/mol
InChI Key: QPFARDFRKAIVOF-UHFFFAOYSA-N
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Description

Tetrahydropyridines are heterocycles with the formula C5H9N . They are mainly of theoretical interest, although many substituted tetrahydropyridines are known . 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a known dopaminergic neurotoxin .


Synthesis Analysis

The synthesis of tetrahydropyridines has been reported in literature . For example, a palladium-catalyzed cyclization-Heck reaction of allenamides enables an efficient one-pot construction of functionalized 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines .


Chemical Reactions Analysis

1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester can be used as a substrate in the study of para-alkenylation reactions of toluene using thianthrene S-oxide and palladium catalyst .

Scientific Research Applications

Application in Pharmacology

  • Field : Pharmacology
  • Summary of the Application : Tetrahydropyridines (THPs), which include the compound you mentioned, have sparked notable interest as a promising heterocyclic moiety. Their presence has been identified in both natural products and synthetic pharmaceutical agents . Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties .
  • Methods of Application : More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined .
  • Results or Outcomes : Special attention is given to the introduction of varied substituents onto the THP ring system and its effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents .

Application in Neurological Research

  • Field : Neurological Research
  • Summary of the Application : 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a piperidine derivative and dopaminergic neurotoxin, useful in neurological research . MPTP is widely utilized in in vivo research studies as a model for Parkinsonism .
  • Methods of Application : MPTP is metabolized to 1-methyl-4-phenylpyridine (MPP+), which in turn can cause free radical production in vivo and lead to oxidative stress .
  • Results or Outcomes : A mouse investigation of MPTP treatment has indicated a possible role for cyclooxygenase 2 (COX-2) in Parkinsonian neurodegeneration .

Application in Organic Synthesis

  • Field : Organic Synthesis
  • Summary of the Application : 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester can be used as a substrate in organic synthesis .
  • Methods of Application : This compound can be used in the study of para-alkenylation reactions of toluene using thianthrene S-oxide and palladium catalyst .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Application in Anti-Inflammatory Research

  • Field : Pharmacology
  • Summary of the Application : Substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl benzamide/benzene sulfonamides were synthesized and evaluated for in vitro anti-inflammatory activity .
  • Methods of Application : Structural modifications included a carbonyl or sulfonyl “X” group and an “R” group containing .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Application in Dopamine and Serotonin Receptor Research

  • Field : Neuropharmacology
  • Summary of the Application : 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles are ligands of dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors and display affinity in the nanomolar range .
  • Methods of Application : These compounds were designed as modifications of the virtual hit experimentally confirmed, D2AAK1, and synthesized from indole .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Application in Cancer Research

  • Field : Oncology
  • Summary of the Application : Tetrahydropyridines (THPs), including the compound you mentioned, have been found to possess biologically active properties. Special attention is given to the introduction of varied substituents onto the THP ring system and its effect on their pharmacological properties, specifically as anticancer agents .
  • Methods of Application : More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

MPTP is a dopaminergic neurotoxin which produces irreversible clinical, chemical, and pathological alterations that mimic those found in Parkinson disease .

properties

IUPAC Name

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-16-7-4-10(5-8-16)12-9-15-13-11(12)3-2-6-14-13/h2-4,6,9H,5,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFARDFRKAIVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477483
Record name 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

325975-67-5
Record name 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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